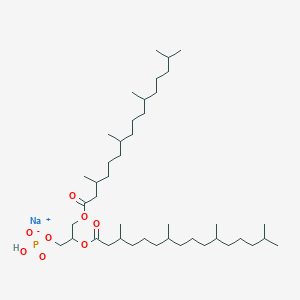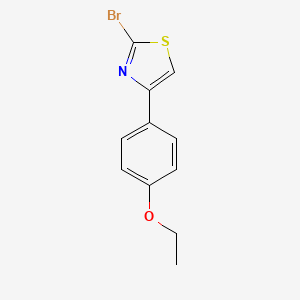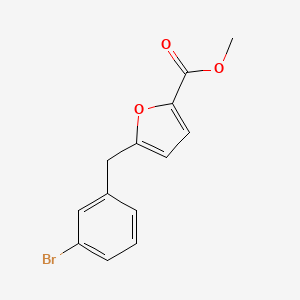
4-(Cyclopropylmethoxy)-3-hydroxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Cyclopropylmethoxy)-3-hydroxybenzamide is an organic compound that features a benzamide core substituted with a cyclopropylmethoxy group at the 4-position and a hydroxyl group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopropylmethoxy)-3-hydroxybenzamide can be achieved through several steps:
Starting Material: The synthesis begins with 3-hydroxybenzoic acid.
Cyclopropylmethoxy Substitution: The hydroxyl group at the 4-position is substituted with a cyclopropylmethoxy group using cyclopropylmethyl bromide in the presence of a base such as potassium carbonate.
Amidation: The carboxylic acid group is then converted to an amide using reagents like thionyl chloride followed by ammonia or an amine source.
Industrial Production Methods
For industrial-scale production, the process involves:
Optimization of Reaction Conditions: Using high-purity reagents and solvents to ensure maximum yield and purity.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Purification: Utilizing techniques such as recrystallization and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(Cyclopropylmethoxy)-3-hydroxybenzamide undergoes several types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: 4-(Cyclopropylmethoxy)-3-ketobenzamide.
Reduction: 4-(Cyclopropylmethoxy)-3-hydroxybenzylamine.
Substitution: Various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(Cyclopropylmethoxy)-3-hydroxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: Used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: Employed in the synthesis of more complex organic molecules and as an intermediate in pharmaceutical manufacturing.
Mecanismo De Acción
The mechanism of action of 4-(Cyclopropylmethoxy)-3-hydroxybenzamide involves:
Molecular Targets: It interacts with specific enzymes or receptors in biological systems.
Pathways: It may inhibit or activate certain biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Cyclopropylmethoxy)-3-methoxybenzamide
- 4-(Cyclopropylmethoxy)-3-chlorobenzamide
- 4-(Cyclopropylmethoxy)-3-fluorobenzamide
Uniqueness
4-(Cyclopropylmethoxy)-3-hydroxybenzamide is unique due to the presence of both a hydroxyl group and a cyclopropylmethoxy group, which confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C11H13NO3 |
|---|---|
Peso molecular |
207.23 g/mol |
Nombre IUPAC |
4-(cyclopropylmethoxy)-3-hydroxybenzamide |
InChI |
InChI=1S/C11H13NO3/c12-11(14)8-3-4-10(9(13)5-8)15-6-7-1-2-7/h3-5,7,13H,1-2,6H2,(H2,12,14) |
Clave InChI |
ATTHUMOVJCQXSE-UHFFFAOYSA-N |
SMILES canónico |
C1CC1COC2=C(C=C(C=C2)C(=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B12074040.png)
![(11-Ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl)methyl 2-(2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B12074044.png)



![1-[4-(Propan-2-yl)benzenesulfonyl]piperazine hydrochloride](/img/structure/B12074074.png)








